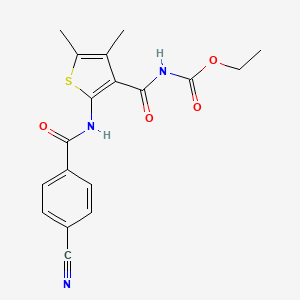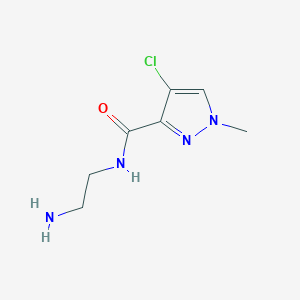
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. PAC-1 is a member of the pyrazole family of compounds, and its chemical structure consists of a pyrazole ring with a carboxamide and an aminoethyl group attached to it.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been identified in research chemicals, indicating its potential use in the study of synthetic cannabinoids and related substances. A specific study identified a related compound in a research chemical that was mislabeled, highlighting the importance of accurate identification in scientific research (McLaughlin et al., 2016).
Chemical Synthesis and Structural Analysis
- Research on similar pyrazole derivatives involves the synthesis and structural elucidation of these compounds, which can be crucial for understanding their chemical properties and potential applications. For instance, studies have synthesized and characterized various pyrazole and pyrazolopyrimidine derivatives, which could provide a basis for understanding the properties of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (Drev et al., 2014); (Hassan et al., 2014).
Potential Biological Applications
- While the specific compound's biological activities are yet to be explored, studies on similar pyrazole derivatives have examined their in vitro cytotoxic activity against cancer cells, suggesting a potential area of research for N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide (Hassan et al., 2014).
Chemical Reactions and Derivatives
- Research has been conducted on the synthesis of various pyrazole derivatives and their reactions, which could provide insights into the chemical behavior and potential applications of N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide. These studies involve the synthesis of different pyrazole and pyrazolopyrimidine derivatives and their characterization (Martins et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-4-chloro-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-12-4-5(8)6(11-12)7(13)10-3-2-9/h4H,2-3,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLRLBYCHWOJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)
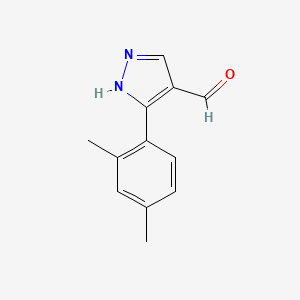

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
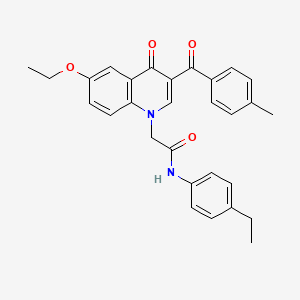
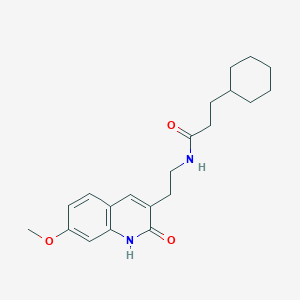
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
